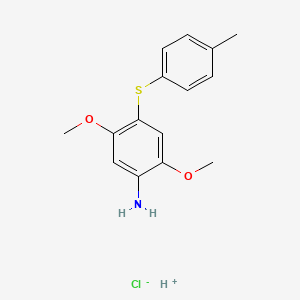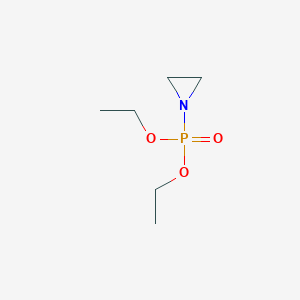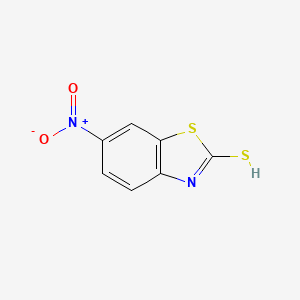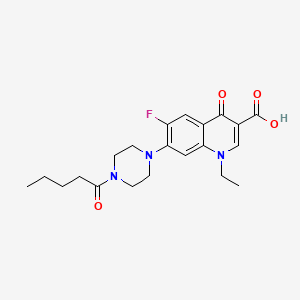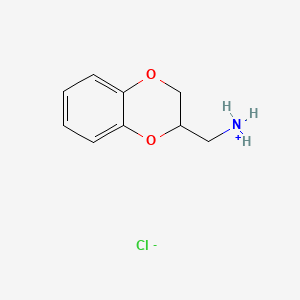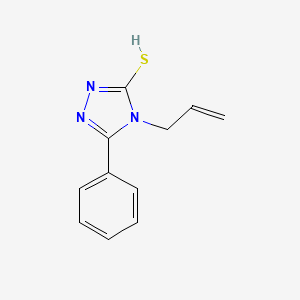
Cyclophosphamide monohydrate
Overview
Description
Cyclophosphamide is a cytotoxic nitrogen mustard derivative widely used in cancer chemotherapy. It cross-links DNA, causes strand breakage, and induces mutations. Its clinical activity is associated with a decrease in aldehyde dehydrogenase 1 (ALDH1) activity .
Synthesis Analysis
At temperatures above 30 °C, hydrolysis occurs with removal of chlorine. A solution of cyclophosphamide reconstituted with water and diluted to 4 mg/ml with 0.9% sodium chloride solution lost about 3.5% potency in 24 hours and 11.9% in one week when stored at 25 °C .Molecular Structure Analysis
The monohydrate form of cyclophosphamide was found to convert to the anhydrous form through a metastable phase . The structure of cyclophosphamide monohydrate was evaluated by thermal and X-ray analyses and molecular modeling .Chemical Reactions Analysis
Cyclophosphamide is a synthetic alkylating agent chemically related to the nitrogen mustards with antineoplastic and immunosuppressive activities. In the liver, cyclophosphamide is converted to the active metabolites aldophosphamide and phosphoramide mustard, which bind to DNA, thereby inhibiting DNA replication and initiating cell death .Physical And Chemical Properties Analysis
This compound appears as a fine white crystalline powder with a slightly bitter taste. Little or no odor . The monohydrate form of cyclophosphamide was found to convert to the anhydrous form through a metastable phase .Scientific Research Applications
Structural Changes and Stability : Cyclophosphamide monohydrate can convert to an anhydrous form through a metastable phase due to mechanical treatment and desiccation. This transformation has implications for its storage and stability (Ketolainen et al., 1995).
Antineoplastic and Immunosuppressive Uses : It's widely utilized in antineoplastic therapy and as an immunosuppressive agent, especially in blood and marrow transplantation. Its unique metabolism and inactivation are key to its cytotoxic properties (Emadi et al., 2009).
Inhibitory Effects on T Lymphocytes : Cyclophosphamide is a well-studied inhibitor of suppressor T lymphocyte function, relevant in the immunotherapy of tumors (Sahasrabudhe et al., 1987).
Impact of Heating on Solutions : Heating solutions of this compound can decrease its potency, important for preparation and administration (Brooke et al., 1975).
Binding Interactions with Proteins : The interaction with human serum albumin and transferrin has been studied, highlighting its binding affinity and induced structural changes in these proteins (Tousi et al., 2010).
Immunomodulatory Properties : It selectively targets T cells, used in tumor vaccination protocols, and can suppress regulatory T cells, which is beneficial in countering immunosuppression in cancer (Ahlmann & Hempel, 2016).
Hemorrhagic Cystitis in Cancer Treatment : It's associated with hemorrhagic cystitis, especially at lower doses and shorter durations of therapy when administered intravenously (Stillwell & Benson, 1988).
Clinical Pharmacokinetics : Understanding the pharmacokinetics of cyclophosphamide and its metabolites is crucial for optimizing therapy and mitigating toxicity (Jonge et al., 1979).
Applications in Dermatology : It's used in treating severe autoimmune conditions in dermatology due to its powerful immunosuppressive ability (Kim & Chan, 2017).
Toxicity and Side Effects : Various toxicities including damage to the bladder, alopecia, and potential carcinogenic effects have been documented (Fraiser et al., 1991).
Water Intoxication in Systemic Lupus Erythematosus : Rare cases of water intoxication have been reported in patients treated with low-dose intravenous cyclophosphamide (Salido et al., 2003).
Immunomodulation in Cancer : A single low dose of cyclophosphamide can induce a Th2/Th1 shift in the cytokine profile, which may be responsible for its antimetastatic effect (Matar et al., 2001).
Gut Microbiota Manipulation in Chemotherapy : Cyclophosphamide disrupts gut microbiota, and the study on squid ink polysaccharide showed potential therapeutic utility in manipulating gut microbiota (Lu et al., 2016).
Crystallization during Lyophilization : The study investigates the phase behavior of cyclophosphamide during lyophilization, important for drug formulation (Munjal et al., 2019).
Use in Inflammatory Rheumatic Diseases : Its application in rheumatologic settings includes treating organ- or life-threatening autoimmune diseases, with attention to its toxicity (Brummaier et al., 2013).
Review of Pharmacology and Clinical Uses : This review covers the pharmacologic and pharmacokinetic properties, drug interactions, toxicity, and clinical uses of cyclophosphamide (Ahmed & Hombal, 1984).
Controlled Immunostimulatory Effects : The study shows that the immunostimulatory effects of low-dose cyclophosphamide are controlled by inducible nitric oxide synthase (Loeffler et al., 2005).
Multiple Sclerosis Treatment : Cyclophosphamide has been studied as a treatment for multiple sclerosis, showing efficacy in cases with an inflammatory component (Weiner & Cohen, 2002).
Pharmacogenetics in Clinical Outcomes : The role of germline pharmacogenetic variation in the pharmacokinetics and clinical outcomes of cyclophosphamide treatment is highlighted (Helsby et al., 2019).
Protective Role of Squalene : The study evaluated the protective role of squalene in the toxicity induced by cyclophosphamide, suggesting its potential as a cytoprotectant (Senthilkumar et al., 2006).
Mechanism of Action
Target of Action
Cyclophosphamide monohydrate primarily targets the Fas/Fas ligand pathway . This pathway plays a crucial role in the regulation of the immune system and the induction of apoptosis, a process of programmed cell death .
Mode of Action
Cyclophosphamide is a prodrug that must be metabolized in the liver to form the active compound, aldophosphamide . It is an alkylating agent that prevents cell division by cross-linking DNA strands and decreasing DNA synthesis . This interaction with its targets results in the disruption of DNA and RNA strands, inhibiting protein synthesis .
Biochemical Pathways
Cyclophosphamide affects several biochemical pathways. It undergoes activation to form active metabolites, phosphoramide mustard and acrolein . These metabolites interfere with the growth of susceptible rapidly proliferating malignant cells . The mechanism of action involves cross-linking of tumor cell DNA .
Pharmacokinetics
Cyclophosphamide is well absorbed when taken orally, with a bioavailability of over 75% . It is primarily metabolized in the liver and has a half-life of 3-12 hours . The drug is excreted through the kidneys . Cyclophosphamide appears to induce its own metabolism, which results in an overall increase in clearance, increased formation of 4-hydroxyl metabolites, and shortened t1/2 values following repeated administration .
Action Environment
Environmental factors can influence the action, efficacy, and stability of cyclophosphamide. For instance, in an aquatic environment, cyclophosphamide at an environmentally relevant concentration influenced the life history and protein profiles of Daphnia magna, a small planktonic crustacean . This suggests that environmental factors can modulate the effects of cyclophosphamide, potentially impacting its therapeutic efficacy and toxicity .
Safety and Hazards
properties
IUPAC Name |
N,N-bis(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Cl2N2O2P.H2O/c8-2-5-11(6-3-9)14(12)10-4-1-7-13-14;/h1-7H2,(H,10,12);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOQRKCAHTVFLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNP(=O)(OC1)N(CCCl)CCCl.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N2O2P.H2O, C7H17Cl2N2O3P | |
| Record name | CYCLOPHOSPHAMIDE MONOHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20075 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
50-18-0 (Parent) | |
| Record name | Cyclophosphamide [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006055192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6024888 | |
| Record name | Cyclophosphamide monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6024888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cyclophosphamide monohydrate appears as fine white crystalline powder with a slightly bitter taste. Little or no odor. (NTP, 1992), White odorless solid; Liquefies upon loss of crystallization water; Darkens on light exposure; [ICSC] White odorless crystalline solid; [MSDSonline] | |
| Record name | CYCLOPHOSPHAMIDE MONOHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20075 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cyclophosphamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4608 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Flash Point |
greater than 230 °F (NTP, 1992) | |
| Record name | CYCLOPHOSPHAMIDE MONOHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20075 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
10 to 50 mg/mL at 73 °F (NTP, 1992) | |
| Record name | CYCLOPHOSPHAMIDE MONOHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20075 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
0.0000445 [mmHg] | |
| Record name | Cyclophosphamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4608 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
6055-19-2 | |
| Record name | CYCLOPHOSPHAMIDE MONOHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20075 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cyclophosphamide monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6055-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclophosphamide [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006055192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclophosphamide monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6024888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclophosphamide monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2H-1,3,2-Oxazaphosphorin-2-amine, N,N-bis(2-chloroethyl) tetrahydro-, 2-oxide, monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOPHOSPHAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8N3DW7272P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
121 to 127 °F (NTP, 1992) | |
| Record name | CYCLOPHOSPHAMIDE MONOHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20075 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Cyclophosphamide monohydrate exert its cytotoxic effects?
A1: this compound is a prodrug requiring metabolic activation for its cytotoxic activity. It undergoes hepatic biotransformation to form active metabolites, primarily phosphoramide mustard and acrolein. [] Phosphoramide mustard acts as an alkylating agent, crosslinking DNA strands and interfering with DNA replication and transcription, ultimately leading to cell death. [] Acrolein, while also contributing to cytotoxicity, is primarily responsible for bladder toxicity associated with this compound treatment. []
Q2: Does this compound demonstrate differential cytotoxicity?
A2: Research suggests this compound exhibits higher cytotoxicity in rapidly dividing cells, such as cancer cells, compared to normal cells. [] This selective toxicity is attributed to the higher metabolic rate and DNA replication activity of cancer cells, rendering them more susceptible to the DNA-damaging effects of this compound's active metabolites. []
Q3: What is the evidence for this compound's genotoxic and mutagenic potential?
A3: Studies employing in vitro assays, like the Mammalian Chromosome Aberration Test (CAT) and Cell Gene Mutation Assay (CGM), confirm this compound's clastogenic and mutagenic properties. [] It induces chromosomal aberrations and gene mutations in both human lymphocytes and mouse lymphoma cells. [] This genotoxic activity is contingent on metabolic activation, underscoring the role of its metabolites in DNA damage. [] Interestingly, lower doses of this compound exhibit mutagenicity in the CGM compared to the CAT. []
Q4: Can the extent of DNA damage by this compound be assessed?
A4: Research utilizing the CGM observed a dose-dependent increase in small-sized colonies following this compound treatment. [] This observation suggests that cells experiencing extensive genetic damage due to this compound exposure exhibit prolonged doubling times, leading to the formation of smaller colonies. [] This correlation between small colony size and genetic damage provides insights into the compound's clastogenic potential.
Q5: Do species differences exist in the genotoxicity of this compound?
A5: Studies investigating in vitro micronucleus induction by this compound using liver S9 from different species (rat, mouse, monkey, dog, human) revealed significant species-specific variations in response. [] These differences were attributed to varying metabolic profiles and capabilities to produce the active metabolite, phosphoramide mustard. [] This highlights the importance of considering species-specific metabolism when evaluating the genotoxicity of this compound and other drugs.
Q6: Does this compound induce cardiotoxicity?
A6: Clinical and preclinical studies demonstrate that this compound, especially in combination with doxorubicin (AC chemotherapy), can induce cardiotoxicity, manifested as structural and functional myocardial alterations. [, ] This cardiotoxicity is a significant concern in cancer treatment.
Q7: Are there strategies to mitigate this compound-induced cardiotoxicity?
A7: Research suggests that trimetazidine, an anti-ischemic agent, shows promise in protecting the myocardium from this compound-induced damage. [] Studies in rats administered with trimetazidine alongside AC chemotherapy showed a reduction in myocardial damage markers and improved cardiac function compared to those receiving chemotherapy alone. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



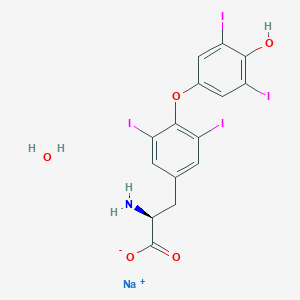
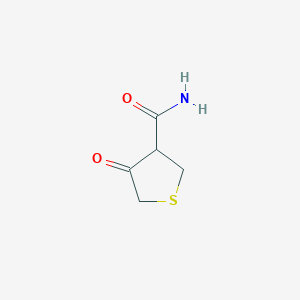
![2-(Methylsulfonyl)-6-nitrobenzo[d]thiazole](/img/structure/B7759807.png)

